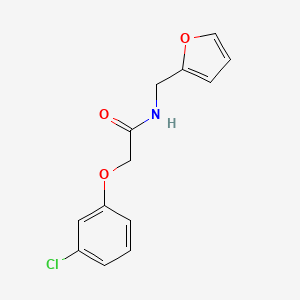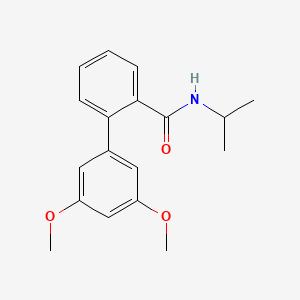![molecular formula C14H13N3OS B5561285 4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)
4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide” is a chemical compound with the linear formula C14H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound was synthesized and covalently bonded to silica . This new heterogeneous catalyst was labelled as RHACP2 . The surface morphology revealed spherical and irregular nanoparticles .Molecular Structure Analysis
The compound has a molecular weight of 226.28 . The SEM image of this hybrid thiourea silicate can be seen as aggregate particles . The surface morphology revealed spherical and irregular nanoparticles . The SEM images show mesoporous solids containing agglomerates of spherical particles of fairly uniform size and array .Chemical Reactions Analysis
The compound was synthesized and covalently bonded to silica . This new heterogeneous catalyst was labelled as RHACP2 . The SEM image of this hybrid thiourea silicate can be seen as aggregate particles .Physical And Chemical Properties Analysis
The compound has a linear formula of C14H14N2O and a molecular weight of 226.28 . The XRD indicates the catalyst to be amorphous . The nitrogen adsorption–desorption isotherm of the catalyst shows the mesoporous property .Applications De Recherche Scientifique
Histone Deacetylase Inhibition
Discovery of MGCD0103 : An orally active histone deacetylase (HDAC) inhibitor, MGCD0103, exhibits selective inhibition of HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction. This compound, showing significant antitumor activity in vivo, has entered clinical trials, suggesting its potential as an anticancer drug (Zhou et al., 2008).
Antimicrobial Activity
Synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones : These compounds were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of such chemical frameworks in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Capillary Electrophoresis for Drug Analysis
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances : A study developed a capillary electrophoretic method for separating imatinib mesylate and its related substances, showcasing the utility of such compounds in analytical chemistry for quality control of pharmaceuticals (Ye et al., 2012).
Alzheimer's Therapy
N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones : Designed for Alzheimer's therapy, these molecules act as metal ion chelators, antioxidants, and agents interfering with amyloid peptide aggregation. This research highlights the multifunctional potential of such compounds in treating neurodegenerative diseases (Scott et al., 2011).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Discovery of BMS-605541 : A selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the potential application of such compounds in cancer therapy by inhibiting angiogenesis (Borzilleri et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-7-11(8-6-10)13(18)17-14(19)16-12-4-2-3-9-15-12/h2-9H,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHVECTEMJBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)
![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)
![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)
![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)
![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)